molecular formula C14H15N5O2 B2461527 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034511-53-8

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2461527
CAS No.: 2034511-53-8
M. Wt: 285.307
InChI Key: RCXCYCMQYDPFQF-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This molecule features a hybrid structure incorporating a 6-oxopyrimidine scaffold linked to a pyrazine carboxamide group via an ethyl chain. The 6-oxopyrimidine (pyrimidinone) core is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . Research on analogous compounds, especially those combining the pyrimidinone moiety with other nitrogen-containing heterocycles like pyrazine, has demonstrated promising in vitro efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . The cyclopropyl substituent is a common pharmacophore intended to influence the molecule's electronic distribution, metabolic stability, and its interaction with biological targets. The primary research value of this compound lies in its potential to inhibit bacterial growth, making it a valuable chemical tool for probing new mechanisms of action against drug-resistant microbial strains. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize potency, and investigations into its precise biochemical mechanism, which may involve interference with essential bacterial enzymes or cellular processes. It serves as a key intermediate for the synthesis of more complex derivatives aimed at overcoming existing resistance mechanisms. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13-7-11(10-1-2-10)18-9-19(13)6-5-17-14(21)12-8-15-3-4-16-12/h3-4,7-10H,1-2,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXCYCMQYDPFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a base.

    Pyrazine Ring Formation: The pyrazine ring is formed through a cyclization reaction involving a suitable diamine and a diketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Table 1: Anti-TB Activity of Selected Pyrazine-2-Carboxamide Derivatives

Compound Name / ID Substituents / Modifications MIC / IC50 (vs. M. tuberculosis) Cytotoxicity (Vero/P388 cells) Reference
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) Trifluoromethylphenyl group MIC: 2 mg L⁻¹ Not reported
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (C) Iodo-methylphenyl group MIC: 2 mg L⁻¹ Not reported
5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (D) Chloro, tert-butyl, iodo-methylphenyl IC50: 0.728 mg mL⁻¹ Not reported
N-(2-(6-Oxo-6H-pyridoacridin-4-ylamino)ethyl)pyrazine-2-carboxamide (13) Pyridoacridine-aminoethyl linker MIC: 2 μM >25 μM
N-(2-Morpholinoethyl)pyrazine-2-carboxamide (F) Morpholinoethyl linker MIC: 8.0 mg mL⁻¹ Not reported

Key Observations :

  • Substituent Effects : Halogenated (e.g., iodo) and bulky (e.g., tert-butyl) groups on the phenyl ring enhance anti-TB activity. For example, Compound D achieves an IC50 of 0.728 mg mL⁻¹, outperforming pyrazinamide (PZA, IC90 >20 mg mL⁻¹) .
  • Linker Modifications: Ethyl linkers with heterocyclic groups (e.g., morpholino in Compound F) improve solubility and target engagement, yielding MICs as low as 8.0 mg mL⁻¹ .
  • Hybrid Structures : Compound 13, which incorporates a pyridoacridine moiety, shows potent anti-TB activity (MIC: 2 μM) but higher cytotoxicity (>25 μM), indicating a trade-off between efficacy and safety .

Cytotoxicity and Selectivity

Cytotoxicity data for pyrazine-2-carboxamides vary by structural class:

  • Low Cytotoxicity: Derivatives like 3,5-diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide exhibit minimal toxicity in HEK-293 cells, highlighting the safety of amino and chloro substituents .
  • Moderate Cytotoxicity : Compound 13’s pyridoacridine group increases cytotoxicity, likely due to DNA intercalation or off-target effects .

Molecular Docking and Target Interactions

AutoDock Vina studies on pyrazine-carboxamides reveal critical interactions with M. tuberculosis targets like fatty acid synthase (FAS-II) or the ribosomal S1 protein . For example:

  • Piperazine/Morpholino Linkers: These groups form hydrogen bonds with catalytic residues, enhancing binding affinity .
  • Cyclopropyl-Pyrimidinone Moiety: The target compound’s pyrimidinone ring may mimic nicotinamide in NADH-binding sites, while the cyclopropyl group enhances membrane permeability .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4OC_{14}H_{18}N_4O, with a molecular weight of approximately 274.32 g/mol. The structural features include:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Cyclopropyl group : Enhances lipophilicity and potential binding affinity.
  • Pyrazine moiety : Imparts unique electronic properties that may influence biological activity.

Synthesis

The synthesis of this compound typically involves several multi-step reactions, including:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopropyl group.
  • Functionalization to yield the final carboxamide structure.

These steps often require specific reagents and conditions to ensure high yields and purity of the final product.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. For instance, a study on related pyrazine derivatives demonstrated significant antiviral activity against H1N1 and H3N2 strains, with low cytotoxicity levels .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the pyrazine moiety allows for effective interactions with molecular targets, potentially modulating their activity.

Case Studies

Case Study 1: Antiviral Properties
A series of 2-oxo-pyrazine derivatives were evaluated for their activity against influenza A viruses. One compound demonstrated an IC50 value of 7.41 μM against H3N2, indicating strong antiviral potential .

Case Study 2: Enzyme Interaction
In studies focusing on enzyme inhibition, derivatives similar to this compound exhibited significant inhibition of metabolic enzymes, suggesting therapeutic applications in treating metabolic disorders .

Research Findings

Study Compound Activity IC50 (μM) TC50 (μM)
Pyrazine DerivativeAntiviral (H3N2)7.41>200
Enzyme InhibitorMetabolic Enzyme Inhibition--

Q & A

Q. What are the key synthetic steps for preparing N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis involves three primary steps:
  • Pyrimidinone Core Formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to form the 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety .
  • Ethyl Linker Introduction : Alkylation of the pyrimidinone nitrogen using 1,2-dibromoethane or similar alkylating agents, often in solvents like ethanol with HCl or H₂SO₄ as catalysts .
  • Pyrazine-2-carboxamide Coupling : Amide bond formation via activation of pyrazine-2-carboxylic acid (e.g., using EDCI/HOBt) and reaction with the ethyl-linked intermediate under anhydrous conditions .
    Purification typically employs column chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm substituent positions and verify cyclopropane ring integrity (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated for analogous pyrimidine-carboxamide derivatives .

Q. What solvents and catalysts are optimal for synthesizing the pyrimidinone core?

  • Methodological Answer : Ethanol or acetic acid are preferred solvents due to their polarity and compatibility with cyclization reactions. Catalysts like HCl or H₂SO₄ enhance reaction rates, with yields improved by maintaining temperatures at 60–80°C .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as cyclopropane ring stability or amide bond formation. Reaction path search algorithms (e.g., AFIR) predict intermediates and transition states, reducing trial-and-error experimentation. Computational docking studies can further predict biological target interactions .

Q. How to optimize reaction yields when coupling the pyrazine-2-carboxamide moiety?

  • Methodological Answer :
  • Activation Strategy : Use EDCI/HOBt or DCC/DMAP for efficient carboxylate activation .
  • Solvent Selection : Anhydrous DMF or DCM minimizes side reactions .
  • Temperature Control : Heating at 60°C for 18–24 hours ensures complete amidation while avoiding decomposition .
  • Purification : Gradient column chromatography (e.g., silica gel, hexane/EtOAc) isolates the product from unreacted starting materials .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting assay results .
  • Stereochemical Analysis : Confirm enantiomeric purity via chiral HPLC or X-ray crystallography, as stereochemistry (e.g., cyclopropane orientation) significantly impacts activity .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer :
  • Prodrug Design : Introduce hydroxyl or phosphate groups to the pyrazine or pyrimidinone moieties for enhanced aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while improving solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Considerations for Data Analysis

Q. How to validate the compound’s enzyme inhibition mechanism?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for target enzymes .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions to identify critical binding residues (e.g., pyrazine’s nitrogen atoms) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer :
  • DSC/TGA : Detect thermal transitions (melting points, decomposition) unique to each polymorph .
  • PXRD : Compare diffraction patterns to reference data for crystalline forms .
  • Solid-State NMR : Resolve hydrogen-bonding networks and molecular packing differences .

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